![molecular formula C22H15ClO2 B2711381 6-Chloro-3,4-diphenyl-7-methylcoumarin CAS No. 220067-77-6](/img/structure/B2711381.png)
6-Chloro-3,4-diphenyl-7-methylcoumarin
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Overview
Description
Scientific Research Applications
Antioxidant Activity
Research has highlighted the antioxidant properties of 4-methylcoumarin derivatives, demonstrating their potential for scavenging free radicals and reducing power, comparable to known antioxidants like Trolox. These compounds, including variations like 6-ethoxy-4-methylcoumarin, show significant antioxidant activity without altering the oxidative status at various doses. This suggests that derivatives of 4-methylcoumarin, akin to 6-Chloro-3,4-diphenyl-7-methylcoumarin, could be beneficial in food preservation and therapeutic applications due to their ability to mitigate oxidative stress (S. Ćavar, F. Kovač, & M. Maksimović, 2009; F. Çelikezen et al., 2020).
Neuroprotective Effects
Studies on various 4-methylcoumarin derivatives have unveiled their neuroprotective effects against oxidative stress-induced neurodegeneration. These compounds have shown to inhibit cytotoxicity and the formation of reactive oxygen species (ROS) in cellular models, indicating their potential utility in managing neurodegenerative diseases (S. Malhotra et al., 2016).
Antimicrobial Properties
New coumarin-6-sulfonamides with antimicrobial properties have been synthesized, showing effectiveness against bacterial species at very low concentrations. This points to the potential of 6-Chloro-3,4-diphenyl-7-methylcoumarin derivatives for use in antimicrobial applications (M. Basanagouda et al., 2010).
Photophysical and Photochemical Properties
The synthesis of novel coumarins and their derivatives has led to the investigation of their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen generation and are considered promising for photodynamic therapy (PDT) applications. Such characteristics suggest that 6-Chloro-3,4-diphenyl-7-methylcoumarin could be instrumental in the development of new photosensitizers for PDT (Mücahit Özdemir et al., 2019).
Drug Release Mechanisms
Methylcoumarin end-functionalized poly(methyl methacrylate) has been developed for photoinduced drug release, showcasing the potential of coumarin derivatives in controlled drug delivery systems. This innovative approach highlights the versatility of 6-Chloro-3,4-diphenyl-7-methylcoumarin in the synthesis of materials with specific release mechanisms under light exposure (Carsten Sinkel, A. Greiner, & S. Agarwal, 2008).
Mechanism of Action
Target of Action
Coumarins are known to interact with a variety of biological targets. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . .
Biochemical Pathways
Coumarins can affect various biochemical pathways depending on their specific targets. They are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
properties
IUPAC Name |
6-chloro-7-methyl-3,4-diphenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKJQPFBCDSOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-diphenyl-7-methylcoumarin |
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